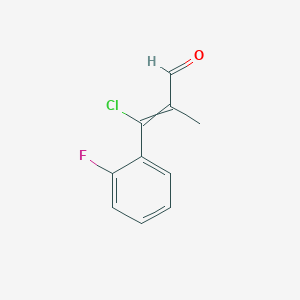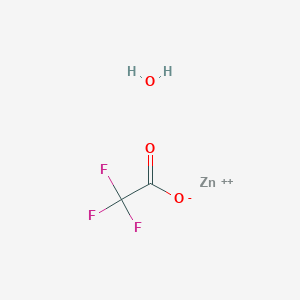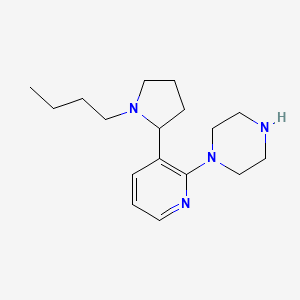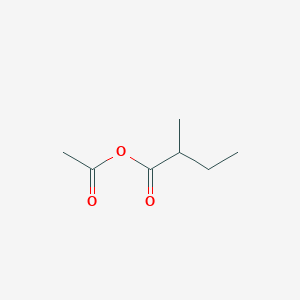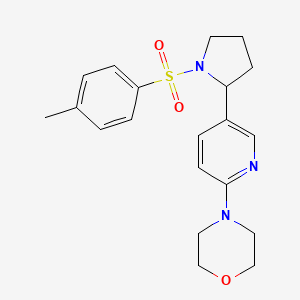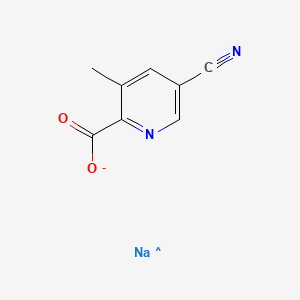
rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid” is a cyclopropane derivative. Cyclopropane compounds are known for their strained ring structure, which imparts unique chemical properties. This particular compound features ethoxycarbonyl and carboxylic acid functional groups, making it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane derivatives typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a cyclopropane ring. For this specific compound, the starting materials might include an alkene with ethoxycarbonyl and isopropyl groups. The reaction conditions would likely involve a solvent such as diethyl ether or dichloromethane, and the reaction would be carried out at low temperatures to control the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process would be scaled up from laboratory methods, ensuring high yield and purity of the final product. Continuous flow reactors might be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
Cyclopropane derivatives can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different products.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclopropane derivatives.
科学研究应用
Chemistry
Cyclopropane derivatives are used as intermediates in organic synthesis. Their strained ring structure makes them reactive and useful for constructing more complex molecules.
Biology
In biological research, cyclopropane derivatives can be used to study enzyme mechanisms and protein interactions due to their unique chemical properties.
Medicine
Some cyclopropane derivatives have been investigated for their potential as pharmaceutical agents, particularly in the development of antiviral and anticancer drugs.
Industry
In the industrial sector, cyclopropane derivatives are used in the synthesis of agrochemicals, fragrances, and polymers.
作用机制
The mechanism of action for cyclopropane derivatives depends on their specific application. In medicinal chemistry, they might interact with biological targets such as enzymes or receptors, altering their activity. The strained ring structure can facilitate binding to these targets, enhancing the compound’s efficacy.
相似化合物的比较
Similar Compounds
- Cyclopropane-1,1-dicarboxylic acid
- Cyclopropane-1,2-dicarboxylic acid
- Ethyl cyclopropanecarboxylate
Uniqueness
The presence of both ethoxycarbonyl and carboxylic acid groups in “rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid” makes it unique. These functional groups provide multiple sites for chemical reactions, enhancing its versatility in synthetic applications.
属性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
(1R,2R)-2-ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-4-14-9(13)10(6(2)3)5-7(10)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t7-,10+/m0/s1 |
InChI 键 |
PWBFLHITHZBGRY-OIBJUYFYSA-N |
手性 SMILES |
CCOC(=O)[C@]1(C[C@H]1C(=O)O)C(C)C |
规范 SMILES |
CCOC(=O)C1(CC1C(=O)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11818825.png)


![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11818862.png)
![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)
